molecular formula C10H12ClN3O B6610826 1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride CAS No. 2866353-45-7

1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B6610826
CAS No.: 2866353-45-7
M. Wt: 225.67 g/mol
InChI Key: MFZODHNAXMIVEJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride is a pyrazole-based compound characterized by a 2-methoxyphenyl group at the 1-position of the pyrazole ring and an amine group at the 3-position, with a hydrochloride counterion enhancing its solubility and stability.

Properties

IUPAC Name

1-(2-methoxyphenyl)pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-14-9-5-3-2-4-8(9)13-7-6-10(11)12-13;/h2-7H,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZODHNAXMIVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate pyrazole precursor. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of efficient catalysts and controlled reaction conditions. The intermediate products are often purified through recrystallization or chromatography techniques to achieve the desired quality. The final product is obtained by treating the purified intermediate with hydrochloric acid, followed by drying and packaging.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the methoxy or amine groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other suitable reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Pyrazole Derivatives

Pyrazole derivatives with modifications at the 1- and 3-positions are common in drug discovery. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name 1-Substituent 3-Substituent Molecular Formula Molecular Weight Key Features
1-(2-Methoxyphenyl)-1H-pyrazol-3-amine HCl 2-Methoxyphenyl NH₂ C₁₀H₁₂ClN₃O 225.67* Polar methoxy group enhances H-bonding
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl NH₂ C₁₃H₁₉N₃ 217.31 High lipophilicity; bacterial studies
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine HCl 3-Chlorophenyl NH₂ (at 4-position) C₁₁H₁₃Cl₂N₃ 258.15 Chlorine increases electronegativity; ethyl group adds steric bulk
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine 3-CF₃-phenyl NH₂ C₁₀H₈F₃N₃ 227.19 CF₃ enhances metabolic stability and lipophilicity
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine (2-Methylbenzyl) NH₂ C₁₁H₁₃N₃ 187.24 Benzyl group increases hydrophobicity

*Calculated based on molecular formula.

Functional Group Impact on Properties

  • Methoxy vs. Chloro/CF₃ Groups : The 2-methoxyphenyl group in the target compound provides electron-donating effects, improving solubility through hydrogen bonding. In contrast, chloro (e.g., 3-chlorophenyl in ) and trifluoromethyl (e.g., ) substituents are electron-withdrawing, enhancing electronegativity and stability but reducing solubility.
  • Adamantyl vs. Aryl Groups : The adamantyl substituent () introduces significant lipophilicity, aiding membrane permeability, whereas aryl groups (e.g., 2-methoxyphenyl) balance polarity and aromatic interactions.
  • Positional Isomerism : Substitution at the 4-position (e.g., ) versus the 3-position alters steric accessibility and electronic distribution, affecting target engagement.

Pharmacological Implications

  • Antimicrobial Potential: The adamantyl derivative () was synthesized for bacterial studies, suggesting the target compound’s pyrazole-amine core may also exhibit antimicrobial activity.
  • CNS Activity : Piperazine analogs with 2-methoxyphenyl groups (e.g., HBK series in ) are linked to CNS modulation, implying the target compound could share similar receptor affinities.

Biological Activity

1-(2-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxyphenyl group, which is critical for its biological activity. The molecular formula is C10H12N4OC_10H_{12}N_4O with a molecular weight of approximately 204.23 g/mol.

Synthesis Methods

Various synthetic routes have been explored for the preparation of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride. The most common method involves the reaction of 2-methoxyphenyl hydrazine with appropriate carbonyl compounds under acidic conditions to yield the desired pyrazole derivative.

Anticancer Properties

Research has indicated that 1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride exhibits anticancer activity across various cancer cell lines. Notably:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and K562 (leukemia).
  • Mechanism : The compound induces apoptosis in cancer cells, enhancing caspase-3 activity significantly at concentrations around 10 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • Pathogens Tested : It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 0.22 to 0.25 µg/mL for the most active derivatives, highlighting its potency against bacterial strains .

The biological effects of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride are attributed to its ability to interact with specific molecular targets:

  • Microtubule Destabilization : Similar pyrazole derivatives have been shown to inhibit microtubule assembly, which is crucial for cancer cell proliferation .
  • Enzyme Inhibition : The compound may also inhibit key enzymes involved in cancer progression and microbial resistance.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives, including 1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride:

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in MDA-MB-231 cells at 10 µM
Study 2Antimicrobial ActivityMIC against E. coli was 0.22 µg/mL
Study 3Mechanism ExplorationMicrotubule destabilization observed

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 1-(2-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride?

  • Methodology : The synthesis typically involves multi-step reactions starting with pyrazole derivatives and 2-methoxyphenyl precursors. A common approach includes nucleophilic substitution or coupling reactions, such as reacting halogenated pyrazole intermediates with 2-methoxybenzylamine derivatives under basic conditions (e.g., potassium carbonate in DMF at 60–80°C). Controlled pH and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify substituent positions on the pyrazole ring and the methoxyphenyl group. For example, the methoxy proton typically resonates at ~3.8–4.0 ppm in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and isotopic patterns consistent with chlorine in the hydrochloride salt .
  • Elemental Analysis : Validates the empirical formula by quantifying C, H, N, and Cl content .

Advanced Research Questions

Q. How can researchers address low yields during the alkylation or coupling steps in synthesis?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity, while additives (e.g., catalytic KI) improve nucleophilicity .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) reduces decomposition.
  • Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and identify intermediates .

Q. How should discrepancies in biological activity data across studies be critically analyzed?

  • Methodology :

  • Purity Assessment : Re-analyze batches via HPLC (>95% purity threshold) to rule out impurities affecting activity .
  • Assay Standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration). Reproduce results under harmonized conditions .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Correlation-energy functionals (e.g., B3LYP) model electron density distributions .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to rationalize structure-activity relationships .

Q. What purification strategies are optimal for scaling up this compound while maintaining high purity?

  • Methodology :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → methanol) to resolve polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation. Monitor particle size via microscopy .

Q. How can researchers design experiments to elucidate the pharmacological mechanism of this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., cyclooxygenase) using fluorogenic substrates .
  • Receptor Binding Studies : Radiolabeled ligands (e.g., 3H or 14C) quantify affinity and selectivity in competitive binding assays .

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